

# A Head-to-Head In Vivo Comparison of Upleganan and Meropenem

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug development, particularly for combating multidrug-resistant (MDR) Gram-negative bacteria, a thorough evaluation of novel therapeutic agents against established standards is crucial. This guide provides a detailed in vivo comparison of **Upleganan** (SPR206), a novel polymyxin analogue, and meropenem, a broad-spectrum carbapenem antibiotic. The following sections present a comprehensive overview of their respective in vivo efficacy, pharmacokinetic profiles, safety, and underlying mechanisms of action, supported by experimental data.

#### **Mechanism of Action**

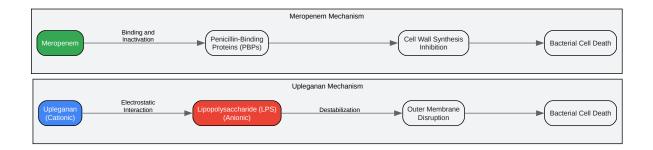
**Upleganan** and meropenem employ distinct mechanisms to exert their bactericidal effects.

**Upleganan**, as a polymyxin analogue, primarily targets the outer membrane of Gram-negative bacteria.[1][2] Its cationic nature facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization and increased permeability.[2] This disruption of the outer membrane integrity is the key to its bactericidal activity.

Meropenem, a carbapenem β-lactam antibiotic, inhibits bacterial cell wall synthesis.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[3] Meropenem exhibits a high affinity for



multiple PBPs, contributing to its potent and broad-spectrum bactericidal effect against a wide range of Gram-negative and Gram-positive bacteria.[3][4]



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Diagram 1: Mechanisms of Action for Upleganan and Meropenem.

## **In Vivo Efficacy**

Direct comparative in vivo studies between **Upleganan** and meropenem are not readily available in published literature. However, data from separate studies in murine infection models provide insights into their respective efficacies against relevant Gram-negative pathogens.

**Upleganan**: In neutropenic murine lung and thigh infection models, **Upleganan** demonstrated significant efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii. Intravenous or subcutaneous administration of **Upleganan** resulted in a dose-dependent reduction in bacterial burden in both lung and thigh tissues.

Meropenem: Meropenem has shown potent in vivo efficacy in various models. In a neutropenic murine complicated urinary tract infection (cUTI) model, meropenem, particularly in combination with the β-lactamase inhibitor nacubactam, demonstrated robust activity against a range of multidrug-resistant Enterobacteriaceae isolates.[5][6][7] The combination achieved a significant reduction in bacterial load.[5][6][7] Studies in a murine neutropenic thigh infection



model also confirmed meropenem's efficacy against VIM-producing P. aeruginosa, with its in vivo activity generally aligning with its in vitro minimum inhibitory concentrations (MICs).[8]

Drug	Infection Model	Pathogen(s)	Key Efficacy Findings	Reference
Upleganan	Neutropenic murine lung and thigh infection	Pseudomonas aeruginosa Pa14, Acinetobacter baumannii NCTC13301	Reduced bacterial burden in lung tissue by 1.5 and 3.6 log10 CFU/mL for Pa14 and NCTC13301, respectively. Reduced bacterial burden in the thigh model by 3.4 and 4.3 log10 CFU/g for Ab13301.	
Meropenem	Neutropenic murine complicated urinary tract infection (cUTI)	Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae	In combination with nacubactam, achieved a ≥3 log reduction from the 48-h control in 9 of 10 isolates.	[6][7]
Meropenem	Neutropenic murine thigh infection	VIM-producing Pseudomonas aeruginosa	Efficacy was generally concordant with the in vitro MIC profile.	[8]

# **Pharmacokinetics**



The pharmacokinetic profiles of **Upleganan** and meropenem have been characterized in both preclinical and clinical settings.

**Upleganan**: A first-in-human study of **Upleganan** in healthy volunteers revealed approximately dose-proportional systemic exposure (Cmax and AUC).[9] The half-life ranged from 2.4 to 4.1 hours, and no significant accumulation was observed with repeated dosing.[9] A notable portion of the administered dose (up to >50%) was excreted unchanged in the urine.[9]

Meropenem: Meropenem exhibits linear pharmacokinetics over a dose range of 250 mg to 2 g. [10] It has a terminal half-life of approximately 1 hour.[10] The primary route of elimination is renal, with about 70% of the administered dose recovered as unchanged drug in the urine.[10] [11] Dosage adjustments are necessary for patients with renal impairment.[11][12]

Parameter	Upleganan (Healthy Volunteers)	Meropenem (Healthy Volunteers)	
Half-life (t½)	2.4 - 4.1 hours[9]	~1 hour[10][13]	
Pharmacokinetics	Approximately dose- proportional[9]	Linear[10]	
Elimination Route	Primarily renal[9]	Primarily renal[10][11]	
Urinary Excretion (unchanged)	Up to >50%[9]	~70%[10][11]	
Plasma Clearance	Not explicitly stated	~15.5 L/h/70 kg[10]	
Volume of Distribution	Not explicitly stated	~21 liters[13]	
Accumulation	No appreciable accumulation[9]	Minimal with standard dosing	

## Safety and Tolerability

**Upleganan**: In a Phase 1 study with single and multiple ascending doses, **Upleganan** was generally safe and well-tolerated in healthy subjects.[9] While the incidence of adverse events increased with the dose, most were of mild severity.[9] Importantly, no evidence of nephrotoxicity was observed over 14 days of dosing, a significant finding for a polymyxin analogue.[9][14]



Meropenem: Meropenem has a well-established and favorable safety profile from extensive clinical use.[15][16] The most commonly reported adverse events are generally mild and include diarrhea, rash, and nausea/vomiting.[15][16][17] The incidence of seizures is low, even at high doses used for treating meningitis.[17][18][19] The safety profile is similar in both adult and pediatric populations, and renal impairment does not alter the types of adverse events observed, though dose adjustments are required.[17][18]

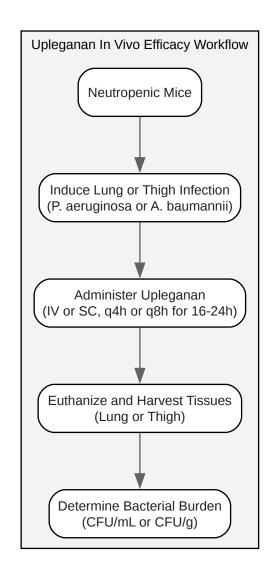
## **Experimental Protocols**

A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data.

## **Upleganan: Murine Lung and Thigh Infection Models**

A study by L. Grosser et al. evaluated the in vivo efficacy of Upleganan.[1]





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Diagram 2: Experimental Workflow for Upleganan In Vivo Efficacy Studies.

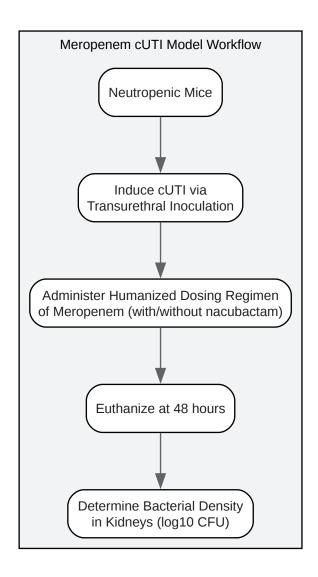
- Animal Model: Neutropenic mice were used to assess antibacterial efficacy without the influence of the host immune system.
- Infection: Lung infections were established via intranasal inoculation, and thigh infections were induced by intramuscular injection of the bacterial suspension.
- Treatment: **Upleganan** was administered intravenously (IV) or subcutaneously (SC) at various doses (ranging from 0.125 to 30 mg/kg) every 4 or 8 hours for a total of 16 or 24 hours.[1]



• Efficacy Endpoint: The primary outcome was the reduction in bacterial burden (log10 CFU) in the lung or thigh tissue compared to control animals.

# Meropenem: Murine Complicated Urinary Tract Infection (cUTI) Model

The efficacy of meropenem was assessed in a cUTI model.[5][20]



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**Diagram 3:** Experimental Workflow for Meropenem In Vivo cUTI Studies.

Animal Model: A neutropenic murine model was utilized.



- Infection: A complicated urinary tract infection was established by transurethral inoculation of bacterial isolates (K. pneumoniae, E. coli, or E. cloacae).
- Treatment: Humanized dosing regimens of meropenem were administered to simulate the drug exposure seen in humans.[20] For example, a regimen could involve doses of 50 mg/kg at 0 hours, 8 mg/kg at 2.5 hours, and 5 mg/kg at 4.5 hours, repeated every 8 hours.[20]
- Efficacy Endpoint: The efficacy was determined by the change in bacterial density in the kidneys after a 48-hour treatment period.[20]

#### Conclusion

**Upleganan** and meropenem are both potent antibacterial agents with significant in vivo activity against Gram-negative pathogens. **Upleganan**, with its distinct mechanism of action targeting the bacterial outer membrane, shows promise, particularly given its favorable safety profile and lack of observed nephrotoxicity in early clinical trials. Meropenem remains a cornerstone of therapy for serious Gram-negative infections, backed by extensive clinical data on its efficacy and safety.

The choice between these agents in a clinical setting would be guided by the specific pathogen, its resistance profile, the site of infection, and patient-specific factors. The data presented in this guide, derived from non-clinical in vivo models and early clinical studies for **Upleganan**, and extensive data for meropenem, provides a foundational comparison for researchers and drug development professionals. Further head-to-head comparative studies, particularly in clinical settings, will be necessary to fully delineate the relative therapeutic positioning of **Upleganan** and meropenem.

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